Ki16198

概要

説明

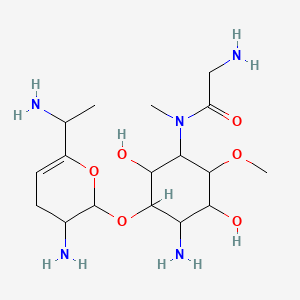

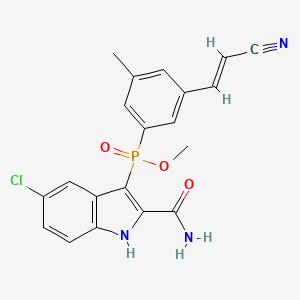

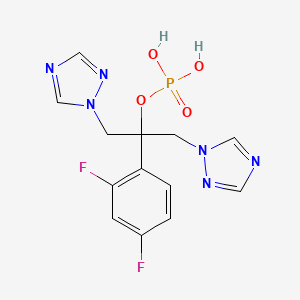

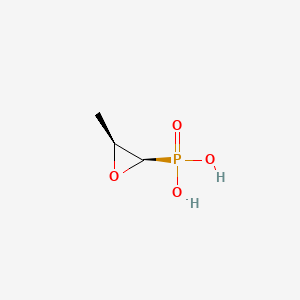

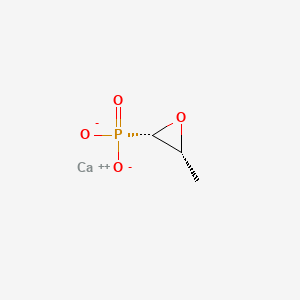

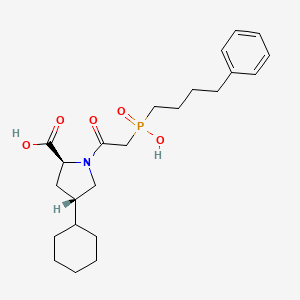

Ki16198は、強力で経口投与可能なリゾホスファチジン酸受容体拮抗薬です。Ki16425のメチルエステル誘導体です。 This compoundは、リゾホスファチジン酸受容体1およびリゾホスファチジン酸受容体3誘導性イノシトールリン酸産生を、それぞれ0.34マイクロモルおよび0.93マイクロモルの阻害定数で阻害します 。 この化合物は、in vivoで膵臓癌の腫瘍発生と転移を阻害する顕著な効果を示しました .

科学的研究の応用

Ki16198 has several scientific research applications, including:

Cancer Research: This compound is effective in inhibiting pancreatic cancer tumorigenesis and metastasis in vivo

Cell Migration and Invasion Studies: This compound is used to study the inhibition of migration and invasion responses in cancer cell lines

Lysophosphatidic Acid Receptor Studies: This compound is used to study the inhibition of lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production

作用機序

Ki16198は、リゾホスファチジン酸受容体1およびリゾホスファチジン酸受容体3誘導性イノシトールリン酸産生を阻害することで効果を発揮します 。 この阻害は、細胞遊走と侵入反応の減少、およびproMMP-9タンパク質とmRNAの発現の減少につながります 。 This compoundの分子標的は、リゾホスファチジン酸受容体1とリゾホスファチジン酸受容体3です .

類似化合物の比較

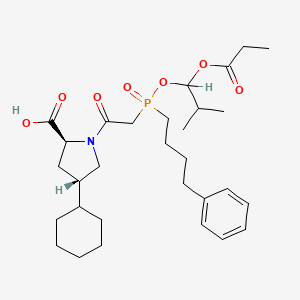

This compoundは、リゾホスファチジン酸受容体拮抗薬であるKi16425に似ています。 this compoundはKi16425のメチルエステル誘導体であり、リゾホスファチジン酸受容体1およびリゾホスファチジン酸受容体3誘導性イノシトールリン酸産生の阻害においてより強力であることが示されています 。他の類似の化合物には次のようなものがあります。

Ki16425: This compoundの母体化合物で、リゾホスファチジン酸受容体拮抗薬でもあります

リゾホスファチジン酸受容体拮抗薬: リゾホスファチジン酸受容体を阻害する他の化合物

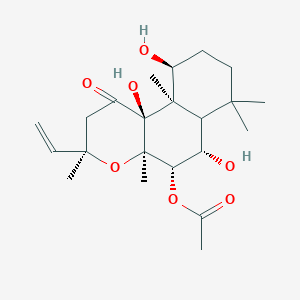

準備方法

合成経路と反応条件

Ki16198は、Ki16425のメチルエステル誘導体として合成されます。 合成には、Ki16425を酸性条件下でメタノールと反応させてメチルエステルを生成する反応が含まれます 。 This compoundのジメチルスルホキシドへの溶解度は、24.5ミリグラム/ミリリットル以上です .

工業生産方法

This compoundの工業生産は、ラボ合成と同じ合成経路に従いますが、規模が大きくなります。反応条件は、より高い収率と純度のために最適化されています。 この化合物は通常、-20℃で保管して安定性を維持します .

化学反応の分析

反応の種類

Ki16198は、次のようないくつかの種類の化学反応を起こします。

イノシトールリン酸産生の阻害: This compoundは、リゾホスファチジン酸受容体1およびリゾホスファチジン酸受容体3誘導性イノシトールリン酸産生を阻害します

遊走と侵入反応の阻害: This compoundは、膵臓癌細胞株におけるリゾホスファチジン酸への遊走と侵入反応を効果的に阻害します

一般的な試薬と条件

ジメチルスルホキシド: This compoundの溶媒として使用

生成される主な生成物

proMMP-9タンパク質およびmRNA発現の阻害: This compoundは、膵臓癌細胞におけるproMMP-9タンパク質およびmRNAの発現を有意に減少させます

科学研究への応用

This compoundは、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Ki16198 is similar to Ki16425, which is also a lysophosphatidic acid receptor antagonist. this compound is the methyl ester derivative of Ki16425 and has shown greater potency in inhibiting lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 3-induced inositol phosphate production . Other similar compounds include:

Ki16425: The parent compound of this compound, also a lysophosphatidic acid receptor antagonist

Lysophosphatidic Acid Receptor Antagonists: Other compounds that inhibit lysophosphatidic acid receptors

This compound stands out due to its higher potency and effectiveness in inhibiting pancreatic cancer tumorigenesis and metastasis .

特性

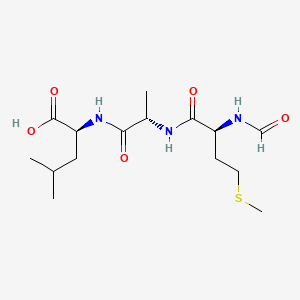

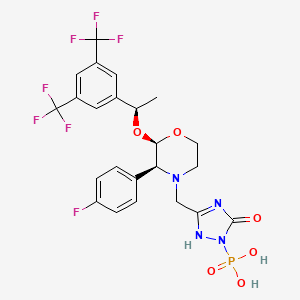

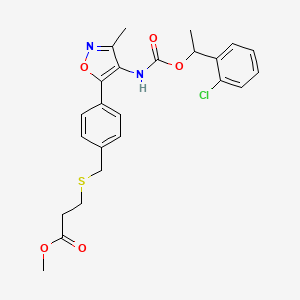

IUPAC Name |

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJBROTJWPHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

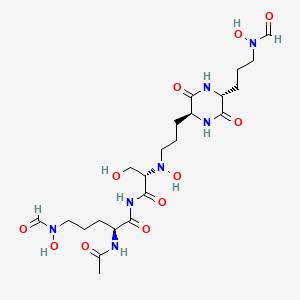

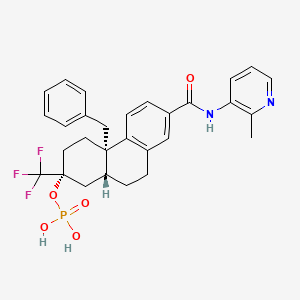

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ki16198 interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, this compound has been shown to:

- Reduce airway epithelial cell loss: In a murine tracheal transplant model, this compound attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []

- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that this compound significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []

- Modulate pain signaling: this compound was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]

Q2: What is the impact of this compound on pancreatic cancer progression?

A2: Oral administration of this compound showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that this compound significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of this compound as a therapeutic agent for targeting pancreatic cancer progression.

Q3: Does this compound influence pain perception?

A3: Research suggests that this compound might play a role in pain modulation. In studies using rat models, this compound effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of this compound to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。